Zanamivir hydrate is a potent inhibitor of neuraminidase, an enzyme crucial for the replication and spread of influenza viruses. [, , ] It acts as an antiviral agent, effectively targeting various influenza virus strains, including A/H1N1 and A/H5N1. [, ] This compound plays a significant role in scientific research, particularly in studies focused on understanding influenza virus infection mechanisms, developing novel antiviral therapies, and investigating the potential of neuraminidase inhibitors beyond influenza treatment. [, , ]
Mechanism of Action
Zanamivir hydrate exerts its antiviral activity by binding to the active site of the neuraminidase enzyme found on the surface of influenza viruses. [, ] This binding inhibits the enzyme's function, which is to cleave sialic acid residues on the surface of infected cells. [, ] By preventing this cleavage, Zanamivir hydrate hinders the release of newly formed viral particles from infected cells, thus inhibiting the spread of the virus within the host. [, , ] This mechanism makes it an effective antiviral agent against a broad range of influenza virus strains. [, ]
Applications
In vitro studies: It is widely used in laboratory settings to study the replication cycle of influenza viruses and to screen for potential new antiviral drugs. [, ] Researchers utilize Zanamivir hydrate to understand the specific interactions between neuraminidase inhibitors and the viral enzyme, providing valuable insights into drug resistance mechanisms. []
Animal models: Zanamivir hydrate is employed in animal models of influenza infection to evaluate its efficacy in preventing and treating the disease. [] Studies using chicken models demonstrated its potential in reducing mortality rates and providing passive immunity against highly pathogenic avian influenza A/H5N1. []
Clinical research: While this summary focuses on non-clinical applications, it's important to note that Zanamivir hydrate has been investigated in clinical trials for its efficacy and safety in treating influenza infections in humans. []
Future Directions
Combating drug resistance: Investigating strategies to overcome emerging resistance to neuraminidase inhibitors, including combination therapies with other antiviral agents like S-033188/S-033447, is crucial for maintaining the long-term effectiveness of Zanamivir hydrate. []
Exploring broader therapeutic applications: Researching the potential of Zanamivir hydrate in treating other viral infections or inflammatory conditions, like sepsis, could lead to novel therapeutic avenues. []
Related Compounds
Oseltamivir
Relevance: Both zanamivir hydrate and oseltamivir are neuraminidase inhibitors, sharing a mechanism of action by targeting the neuraminidase enzyme crucial for influenza virus replication. They are often studied in comparative analyses to assess their efficacy and tolerability profiles. For instance, research has indicated that while both drugs effectively combat influenza, laninamivir might offer advantages in reducing recurrence rates compared to oseltamivir and zanamivir. [] Furthermore, a study utilizing an in vitro procedure for evaluating neuraminidase inhibitors determined the IC50 values for zanamivir hydrate and oseltamivir to be 27 ± 3 and 16 ± 2 nM, respectively. []
Laninamivir
Relevance: Laninamivir, similar to zanamivir hydrate, belongs to the class of neuraminidase inhibitors, sharing the target of the neuraminidase enzyme essential for the influenza virus life cycle. Studies have explored the comparative effectiveness of laninamivir with other neuraminidase inhibitors like oseltamivir and zanamivir hydrate. Notably, one study revealed that while all three drugs demonstrated high efficacy against influenza, laninamivir exhibited a superior ability to reduce the likelihood of influenza infection recurrence. [] Additionally, a study investigating the synergistic antiviral effects of an influenza virus inhibitor highlighted the synergistic inhibitory effect observed when combining S-033447 (the active form of S-033188) with various neuraminidase inhibitors, including zanamivir hydrate, against the replication of influenza A/H1N1 virus in MDCK cells. []
Peramivir Trihydrate
Relevance: Peramivir trihydrate shares its mechanism of action with zanamivir hydrate, both being neuraminidase inhibitors that hinder viral release from infected cells. A study investigating the synergistic antiviral effects of an influenza virus inhibitor demonstrated that S-033447, in combination with peramivir trihydrate, synergistically inhibited the replication of influenza A/H1N1 virus in MDCK cells. [] This suggests a potential for enhanced antiviral activity when combining neuraminidase inhibitors like zanamivir hydrate with other antiviral agents.
S-033447
Relevance: S-033447, unlike zanamivir hydrate which targets neuraminidase, inhibits cap-dependent endonuclease, another essential enzyme in the influenza virus life cycle. Despite their different mechanisms, combining S-033447 with neuraminidase inhibitors, including zanamivir hydrate, exhibited a synergistic inhibitory effect on influenza A/H1N1 virus replication in MDCK cells. [] This synergistic activity highlights the potential of combining different antiviral agents with zanamivir hydrate to enhance treatment efficacy.
Relevance: 4MU-NANA is instrumental in studying the inhibitory effects of compounds like zanamivir hydrate on neuraminidase activity. By measuring the fluorescence released upon 4MU-NANA cleavage, researchers can determine the potency of neuraminidase inhibitors. A study developed and validated a procedure for the in vitro determination of inhibitory effects on neuraminidase using 4MU-NANA as a fluorogenic substrate. [] This procedure is valuable for screening potential neuraminidase inhibitors and understanding their mechanisms of action, including compounds like zanamivir hydrate.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Zanamivir is a member of guanidines. It has a role as an EC 3.2.1.18 (exo-alpha-sialidase) inhibitor and an antiviral agent. A guanido-neuraminic acid that is used to inhibit neuraminidase. Zanamivir is a Neuraminidase Inhibitor. The mechanism of action of zanamivir is as a Neuraminidase Inhibitor. Zanamivir is an inhibitor of the influenza neuraminidase enzyme and is given by inhalation as therapy and prophylaxis against influenza A and B. Zanamivir has not been associated with clinically apparent liver injury, at least when given by inhalation. Zanamivir is a sialic acid-analogue neuraminidase inhibitor with antiviral activity. Administered into the respiratory tract by aerosol inhalation, zanamivir selectively binds to and inhibits influenza A and B virus neuraminidase-mediated cleavage of sialic acid residues in host cell membrane-bound glycoprotein receptors for influenza viruses, preventing the release of progeny viruses from host cell surfaces and, so, further viral replication. A guanido-neuraminic acid that is used to inhibit NEURAMINIDASE.